2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethyl aniline to form the corresponding diazonium salt. This intermediate is then reacted with ethyl 2,3-dicyanopropionate, followed by cyclization to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiophene derivatives, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, or thioethers.
Scientific Research Applications
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-chloro-4-(trifluoromethyl)phenyl)thiophene-3-carboxamide
- 2,5-dichloro-N-(2-chloro-6-(trifluoromethyl)phenyl)thiophene-3-carboxamide
Uniqueness
What sets 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3F3NOS/c13-7-2-1-5(12(16,17)18)3-8(7)19-11(20)6-4-9(14)21-10(6)15/h1-4H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYIUCWINSOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(SC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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